(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a chiral compound with significant importance in the pharmaceutical industry. It is an isomer of the angiotensin-converting enzyme (ACE) inhibitor Ramipril, which is widely used for the treatment of hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions typically include the use of high-performance liquid chromatography (HPLC)-grade methanol and acetonitrile, trifluoroacetic acid, and ammonia .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of advanced chromatographic techniques ensures the separation and purification of the desired isomer .
Chemical Reactions Analysis
Types of Reactions
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, ammonia, methanol, and acetonitrile. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as diketopiperazine and diacid forms, which are often studied for their pharmacological properties .
Scientific Research Applications
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
The compound exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system. This inhibition prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . The molecular targets include ACE, and the pathways involved are primarily related to blood pressure regulation and cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Ramipril: Another ACE inhibitor with a similar structure but different stereochemistry.
Lisinopril: A non-chiral ACE inhibitor with a similar mechanism of action.
Enalapril: Another ACE inhibitor with a different chemical structure but similar therapeutic effects.
Uniqueness
(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory potency towards ACE. This makes it a valuable compound for studying the structure-activity relationship in ACE inhibitors .
Properties
IUPAC Name |
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-FSDSQADBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356298 | |
Record name | SS-3122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87679-21-8 | |
Record name | SS-3122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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